molecular formula C18H15F2NO B1327224 (2,4-Difluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898749-58-1

(2,4-Difluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No. B1327224
M. Wt: 299.3 g/mol
InChI Key: NHHKKKLKNJVPGJ-UHFFFAOYSA-N
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Description

The compound (2,4-Difluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a complex organic molecule that may be related to various research efforts in the field of medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, similar compounds with difluorophenyl and pyrrol groups have been studied for their potential biological activities and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone was synthesized as a bioisostere of an aldose reductase inhibitor, indicating that such compounds can be strategically designed for enhanced biological activity . Another study optimized the synthesis of (2,4-dinitrophenyl)(phenyl)methanone from toluene, which suggests that similar methods could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques, including NMR, IR, MS, and single-crystal X-ray diffraction studies . These techniques provide detailed information about the molecular geometry, conformation, and the presence of specific functional groups, which are crucial for understanding the chemical behavior of the compound.

Chemical Reactions Analysis

The related compounds have been synthesized through reactions such as substitution reactions, indicating that the functional groups present in these molecules are reactive and can be modified to produce derivatives with potentially different properties . The reactivity of such compounds can be further explored to understand the chemical reactions they may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the crystal structure of a related compound exhibits both inter and intramolecular hydrogen bonds, which can affect its solubility and stability . The thermal properties have been studied using thermogravimetric analysis, revealing that the structure is stable within a certain temperature range . The electronic properties, such as the HOMO-LUMO energy gap, are also important as they can give insights into the reactivity and potential applications of the compound .

Scientific Research Applications

One-Pot Synthesis Methods

  • An efficient one-pot synthetic procedure was developed for pyrrole derivatives, highlighting the economic and practical value of such methods in producing compounds similar to (2,4-Difluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone. This approach emphasizes the importance of economical and efficient synthesis routes in chemical research (Kaur & Kumar, 2018).

Crystallographic and Conformational Analyses

  • Studies involving compounds with similar molecular structures have focused on their synthesis, followed by crystallographic and conformational analyses using techniques like X-ray diffraction and density functional theory (DFT). These methods are crucial for understanding the molecular structure and properties of such compounds (Huang et al., 2021).

Biological Activity Exploration

  • Research on compounds with similar structures includes exploring their potential biological activities. For example, studies on analogs have examined their antimicrobial properties, revealing the significance of molecular structure in determining biological activity (Kumar et al., 2012).

Theoretical and Computational Chemistry

  • Theoretical and computational studies, like molecular docking and quantum chemical calculations, have been employed to predict the properties and potential applications of compounds with structures akin to (2,4-Difluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone. These studies offer insights into the electronic structure and reactivity of such compounds (Sivakumar et al., 2021).

Material Science Applications

  • The development of new monomers for creating poly(arylene ether sulfone)s demonstrates the relevance of similar difluoro aromatic ketones in material science, particularly in the context of preparing polymers with specific properties like conductivity and stability (Shi et al., 2017).

Future Directions

The future directions for research on this compound could involve further exploration of its pharmacological properties, its potential applications in medicine, and its synthesis methods .

properties

IUPAC Name

(2,4-difluorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO/c19-15-6-7-16(17(20)11-15)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h1-7,10-11H,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHKKKLKNJVPGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643507
Record name (2,4-Difluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Difluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

CAS RN

898749-58-1
Record name Methanone, (2,4-difluorophenyl)[3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898749-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Difluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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